REACTION_CXSMILES
|
[C:1]1([CH:7]([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)[C:8]#[N:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[H-].[Na+].[CH2:18]1[CH2:22]OC[CH2:19]1>>[C:10]1([C:7]([C:1]2[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=2)([CH2:22][CH:18]=[CH2:19])[C:8]#[N:9])[CH:11]=[CH:12][CH:13]=[CH:14][CH:15]=1 |f:1.2|
|
Name
|
|
Quantity
|
9.15 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C(C#N)C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
22.5 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Type
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CUSTOM
|
Details
|
The mixture was stirred vigorously until the evolution of gas
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
washed twice with hexane) and THF
|
Type
|
ADDITION
|
Details
|
Allyl bromide (6.3 g) was added by syringe
|
Type
|
STIRRING
|
Details
|
the resultant mixture was stirred at room temperature for 18 hours
|
Duration
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18 h
|
Type
|
ADDITION
|
Details
|
The mixture was carefully poured into ice water
|
Type
|
EXTRACTION
|
Details
|
the aqueous mixture was extracted with ethyl acetate (3×)
|
Type
|
WASH
|
Details
|
The combined extracts were washed with water and brine (once each),
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
rotary evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C(C#N)(CC=C)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.1 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |